molecular formula C9H9Cl2NO2 B009612 2-amino-3-(2,6-dichlorophenyl)propanoic Acid CAS No. 110300-03-3

2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Cat. No.: B009612
CAS No.: 110300-03-3
M. Wt: 234.08 g/mol
InChI Key: LWFYNRYRKMEIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

The synthesis of 2-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Amino-3-(2,6-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-Amino-3-(2,6-dichlorophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Amino-3-(2,6-dichlorophenyl)propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-amino-3-(2,6-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFYNRYRKMEIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 2
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 3
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 4
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 5
2-amino-3-(2,6-dichlorophenyl)propanoic Acid
Reactant of Route 6
2-amino-3-(2,6-dichlorophenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.